2-Indanamine, N-(2-oxazolin-2-yl)-
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Overview
Description
2-Indanamine, N-(2-oxazolin-2-yl)- is a compound that combines the structural features of indanamine and oxazoline. Indanamine is a derivative of indane, a bicyclic hydrocarbon, while oxazoline is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This unique combination of structures imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indanamine, N-(2-oxazolin-2-yl)- typically involves the cyclization of N-(2-hydroxyethyl)amides to form the oxazoline ring. This can be achieved through a dehydrative cyclization process using a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst . The reaction conditions are mild and can be conducted on a gram scale, making it suitable for both laboratory and industrial applications.
Industrial Production Methods
Industrial production of 2-Indanamine, N-(2-oxazolin-2-yl)- may involve the use of advanced catalytic systems to enhance yield and efficiency. For example, nickel(II) complexes with oxazole ring systems have been shown to display enhanced catalytic activity . These methods ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Indanamine, N-(2-oxazolin-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxazoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
2-Indanamine, N-(2-oxazolin-2-yl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Indanamine, N-(2-oxazolin-2-yl)- involves its interaction with molecular targets and pathways in biological systems. The oxazoline ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity . The indanamine moiety can interact with neurotransmitter receptors, influencing neurological functions . These interactions make the compound a versatile tool in both chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
2-Aminoindane: A research chemical with applications in neurological disorders and psychotherapy.
1-Aminoindane: A positional isomer of 2-aminoindane with similar applications.
Oxazoline Derivatives: Compounds with similar oxazoline rings used in various chemical and industrial applications.
Uniqueness
2-Indanamine, N-(2-oxazolin-2-yl)- is unique due to its combination of indanamine and oxazoline structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for multidisciplinary research and industrial applications.
Properties
CAS No. |
101692-43-7 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-4-10-8-11(7-9(10)3-1)14-12-13-5-6-15-12/h1-4,11H,5-8H2,(H,13,14) |
InChI Key |
RVFWFFFWSXVLQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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